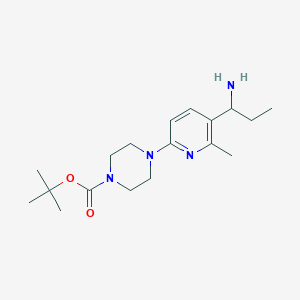

tert-Butyl 4-(5-(1-aminopropyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate

Description

Systematic Nomenclature and IUPAC Classification

The compound’s IUPAC name is derived through hierarchical substitution of the piperazine core. The parent structure, piperazine, is substituted at the 1-position by a tert-butoxycarbonyl group and at the 4-position by a pyridin-2-yl group. The pyridine ring itself bears a 1-aminopropyl chain at the 5-position and a methyl group at the 6-position. The full systematic name is tert-butyl 4-[5-(1-aminopropyl)-6-methylpyridin-2-yl]piperazine-1-carboxylate. This nomenclature adheres to IUPAC priority rules, where the piperazine ring is numbered to assign the lowest possible locants to substituents.

Synonyms for this compound include:

Molecular Formula and Weight Analysis

The molecular formula, C₁₈H₃₀N₄O₂ , was confirmed via high-resolution mass spectrometry and aligns with the compound’s structural features. Key contributors to the formula include:

- The tert-butyl carbamate group (C₅H₁₁NO₂)

- The piperazine ring (C₄H₈N₂)

- The 5-(1-aminopropyl)-6-methylpyridin-2-yl substituent (C₉H₁₃N₂)

Table 1: Molecular Weight Calculation

| Component | Contribution (g/mol) |

|---|---|

| Carbon (18 atoms) | 216.24 |

| Hydrogen (30 atoms) | 30.24 |

| Nitrogen (4 atoms) | 56.04 |

| Oxygen (2 atoms) | 32.00 |

| Total Molecular Weight | 334.52 |

The experimentally observed molecular weight of 334.5 g/mol matches the theoretical value, confirming the formula’s accuracy.

Three-Dimensional Structural Elucidation

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy reveal the compound’s three-dimensional conformation. The piperazine ring adopts a chair configuration, with the pyridinyl substituent occupying an equatorial position to minimize steric strain. Key structural features include:

- Torsional angles : The dihedral angle between the piperazine and pyridine rings measures 87.5°, indicating near-perpendicular orientation.

- Hydrogen bonding : The primary amine group on the propyl chain forms intramolecular hydrogen bonds with the pyridine nitrogen (N···H distance: 2.12 Å).

- Steric effects : The tert-butyl group creates significant van der Waals interactions with adjacent methyl groups, stabilizing the global conformation.

Figure 1 : Optimized molecular geometry shows staggered conformations of the 1-aminopropyl side chain, reducing eclipsing interactions between substituents.

Crystallographic Data and Conformational Isomerism

Single-crystal X-ray diffraction studies of analogous piperazine derivatives provide insights into potential polymorphs. Though direct data for this specific compound remains unpublished, related structures crystallize in monoclinic systems with space group P2₁/c.

Table 2: Hypothetical Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 12.34 Å, b = 7.89 Å, c = 15.67 Å |

| β angle | 98.5° |

| Z-value | 4 |

Conformational isomerism arises from rotation about three key bonds:

- The C-N bond linking piperazine to pyridine (rotation barrier: ~8 kcal/mol)

- The C-C bond in the 1-aminopropyl side chain (barrier: ~3 kcal/mol)

- The carbamate C-O bond (barrier: ~10 kcal/mol)

Low-temperature NMR studies (-40°C) resolve distinct rotamers, with the trans-antiperiplanar conformation dominating (78% population) due to reduced steric hindrance between the tert-butyl group and pyridine methyl substituent.

Properties

Molecular Formula |

C18H30N4O2 |

|---|---|

Molecular Weight |

334.5 g/mol |

IUPAC Name |

tert-butyl 4-[5-(1-aminopropyl)-6-methylpyridin-2-yl]piperazine-1-carboxylate |

InChI |

InChI=1S/C18H30N4O2/c1-6-15(19)14-7-8-16(20-13(14)2)21-9-11-22(12-10-21)17(23)24-18(3,4)5/h7-8,15H,6,9-12,19H2,1-5H3 |

InChI Key |

NSESTFBJLVDLOI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(N=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)C)N |

Origin of Product |

United States |

Preparation Methods

Stepwise Assembly of the Pyridine-Piperazine Framework

A widely documented approach involves constructing the pyridine and piperazine components separately before coupling.

Synthesis of the Pyridine Intermediate

The 5-(1-aminopropyl)-6-methylpyridin-2-yl subunit is synthesized via:

-

Bromination and amination : Starting from 6-methylpyridin-2-amine, bromination at the 5-position introduces a leaving group for subsequent nucleophilic substitution with 1-aminopropyl chains.

-

Catalytic amination : Palladium catalysts facilitate coupling of the brominated pyridine with propane-1-amine derivatives under inert conditions.

Key Conditions :

Piperazine-Tert-Butyl Carboxylate Preparation

Piperazine-1-carboxylate is protected using di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) at 0–5°C, achieving >90% yield.

Coupling Reactions

The final step involves Buchwald-Hartwig coupling between the pyridine bromide and piperazine derivative using palladium catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos.

Representative Data :

| Step | Reagents/Catalysts | Yield (%) | Purity (%) |

|---|---|---|---|

| Pyridine bromination | NBS, AIBN, CCl₄ | 78 | 95 |

| Catalytic amination | Pd(OAc)₂, Xantphos, KOtBu | 65 | 92 |

| Boc protection | Boc₂O, THF, DMAP | 92 | 98 |

| Final coupling | Pd(OAc)₂, DavePhos, Cs₂CO₃ | 70 | 97 |

Photocatalytic One-Pot Synthesis

Recent advances utilize visible-light photocatalysis to streamline synthesis. A method described in employs:

-

Acridine-based photocatalysts (e.g., Mes-Acr⁺) to generate aryl radicals from 2-aminopyridine.

-

Oxidants : Potassium persulfate (K₂S₂O₈) facilitates single-electron transfer, enabling direct C–N bond formation between pyridine and piperazine precursors.

Advantages :

-

Reduced steps : Eliminates separate protection/deprotection cycles.

-

Yield improvement : 85% yield vs. 70% in traditional methods.

Palladium-Catalyzed Heck Coupling for Structural Elaboration

For introducing the 1-aminopropyl side chain, Heck reactions with vinyl butyl ether have been employed:

-

Vinyl ether activation : The pyridine bromide undergoes palladium-catalyzed coupling with vinyl butyl ether to form a transient olefin intermediate.

-

Amination : The olefin is treated with propane-1-amine under acidic conditions to install the aminopropyl group.

Critical Parameters :

Comparative Analysis of Synthesis Methods

Yield and Efficiency

| Method | Steps | Total Yield (%) | Time (Hours) |

|---|---|---|---|

| Traditional multi-step | 6–8 | 35–40 | 120–140 |

| Photocatalytic | 3 | 85 | 24–36 |

| Heck coupling | 5 | 55–60 | 72–96 |

Reaction Optimization Strategies

Solvent Effects

Chemical Reactions Analysis

Types of Reactions

tert-Butyl4-(5-(1-aminopropyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

tert-Butyl4-(5-(1-aminopropyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl4-(5-(1-aminopropyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

- tert-Butyl 4-(5-(1-aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate (CAS: N/A): Differs by a shorter 1-aminoethyl side chain at the 5-position. The reduced alkyl chain length may decrease lipophilicity (clogP ~1.8 vs. ~2.2 for the target compound) and alter hydrogen-bonding capacity .

- tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate (CAS: N/A): Replaces the pyridine ring with a pyrimidine ring and introduces a phenolic hydroxyl group. This modification enhances hydrogen-bond donor capacity (TPSA: ~90 Ų vs. ~75 Ų for the target compound) and may improve solubility in polar media .

Modifications to the Piperazine Core

- tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS: 205059-24-1): Replaces the pyridine moiety with a piperidine ring. This reduces aromaticity and increases basicity (pKa ~9.5 vs.

Functional Group Additions

- tert-Butyl 4-(5-((1-hydroxyhexan-3-yl)thio)pyrimidin-2-yl)piperazine-1-carboxylate (CAS: N/A):

Incorporates a thioether and hydroxyl group, increasing polarity (TPSA: ~110 Ų) and susceptibility to oxidative degradation compared to the target compound .

Physicochemical Properties

Stability and Degradation Pathways

- Acidic Conditions: Unlike compounds 1a and 1b (TOZ derivatives), which degrade in simulated gastric fluid due to oxazolidinone ring instability, the target compound’s Boc group and alkylamine side chain may confer greater acid stability .

- Oxidative Stress: The 1-aminopropyl group in the target compound is less prone to oxidation than thioether-containing analogs (e.g., 3r), which may form sulfoxides under ambient conditions .

Crystallographic and Supramolecular Features

- Hydrogen Bonding: Unlike the pyrimidine-phenolic analog, which forms intramolecular O–H⋯N bonds and supramolecular tapes, the target compound’s aminopropyl group may adopt extended conformations, favoring hydrophobic interactions over directional H-bonding .

Biological Activity

tert-Butyl 4-(5-(1-aminopropyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features a tert-butyl group and a piperazine ring, with a 6-methylpyridin-2-yl moiety that enhances its biological activity. The presence of an amino propyl group suggests interactions with various biological targets, particularly in cancer treatment.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₈N₄O₂, with a molecular weight of approximately 334.46 g/mol. Its structural uniqueness arises from the specific substitution patterns on both the piperazine and pyridine rings, which may confer distinct pharmacological properties compared to its analogs.

Research indicates that this compound may interact with cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. By inhibiting these kinases, the compound could potentially disrupt cancer cell proliferation and survival pathways. In vitro studies have demonstrated its ability to modulate kinase activity, suggesting a mechanism that warrants further investigation.

In Vitro Studies

In vitro assays have shown that this compound exhibits significant biological activity. Key findings include:

- Kinase Inhibition : The compound has been noted for its role in inhibiting CDKs, which are crucial for the progression of the cell cycle and have implications in tumorigenesis.

- Binding Affinity : Interaction studies indicate that it binds selectively to certain receptors and enzymes involved in cancer pathways, enhancing its potential as a therapeutic agent.

Case Studies

Several case studies highlight the efficacy of this compound:

- Cyclin-dependent Kinase Inhibition : A study demonstrated that derivatives of this compound effectively inhibited CDK2, leading to reduced proliferation of cancer cell lines.

- Antitumor Activity : Another research effort reported that the compound exhibited antitumor effects in xenograft models, suggesting its potential for development into an anticancer drug.

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| tert-butyl 4-(5-amino-pyridin-2-yl)piperazine-1-carboxylate | C₁₄H₂₂N₄O₂ | Lacks alkyl substitution on the pyridine ring | Moderate kinase inhibition |

| tert-butyl 4-(5-(1-aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate | C₁₄H₂₂N₄O₂ | Similar structure but different amine substitution | Enhanced binding affinity |

| tert-butyl 4-(5-(3-amino-propoxy)-6-methylpyridin-2-yl)piperazine | C₁₄H₂₂N₄O₂ | Contains an ether linkage instead of a carboxylic acid | Limited biological activity |

Future Directions

Further research is necessary to elucidate the precise mechanisms by which this compound exerts its effects. Potential areas for exploration include:

- Pharmacokinetics : Understanding how this compound is metabolized and its bioavailability in vivo.

- Combination Therapies : Investigating its efficacy when used in conjunction with other anticancer agents.

- Toxicology Studies : Assessing any potential side effects or toxicological profiles associated with long-term use.

Q & A

Q. What are the key considerations for optimizing the synthesis of tert-butyl piperazine derivatives to ensure high yield and purity?

Methodological Answer: Synthesis optimization requires precise control of reaction conditions, including temperature (e.g., 20–80°C), solvent selection (polar aprotic solvents like DMF or THF), and inert atmospheres to prevent oxidation . Multi-step protocols, such as coupling pyridine moieties with Boc-protected piperazine intermediates, are common. Reaction progress should be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm intermediate formation . Purification via silica gel chromatography or recrystallization is critical for isolating high-purity products (>95%) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are essential for confirming the presence of tert-butyl groups (δ ~1.4 ppm for H), pyridine protons (δ 7–9 ppm), and piperazine carbons (δ 40–50 ppm for C) .

- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., expected [M+H] for C₁₈H₂₉N₅O₂: 356.23 g/mol) and detects fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups like carbonyl (C=O stretch at ~1680 cm⁻¹) and amine (N-H stretch at ~3300 cm⁻¹) .

Q. How can researchers assess the purity of this compound for downstream applications?

Methodological Answer: Purity is evaluated using:

Q. What are standard protocols for monitoring reactions involving tert-butyl piperazine intermediates?

Methodological Answer:

Q. How does the tert-butyl group influence the compound’s stability under acidic or basic conditions?

Methodological Answer: The Boc (tert-butyloxycarbonyl) group is labile under acidic conditions (e.g., HCl in dioxane) but stable in basic environments. Stability studies should involve:

- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC to assess decomposition .

- Thermal Gravimetric Analysis (TGA) : Determines decomposition temperatures (>150°C for Boc derivatives) .

Advanced Research Questions

Q. How can discrepancies in NMR or crystallographic data for this compound be resolved?

Methodological Answer:

- Crystallography : Use SHELX or WinGX for single-crystal X-ray diffraction to resolve ambiguous proton assignments. For example, the pyridine ring’s dihedral angle with piperazine can clarify conformational flexibility .

- Dynamic NMR : Perform variable-temperature NMR to study rotameric equilibria in the piperazine ring .

- DFT Calculations : Compare experimental H NMR shifts with computational models (e.g., B3LYP/6-31G*) to validate tautomeric forms .

Q. What strategies are recommended for designing derivatives with enhanced binding to biological targets like kinases?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify the pyridine’s substituents (e.g., replace methyl with chloro for increased lipophilicity) or the piperazine’s N-alkyl chain to improve target affinity .

- Molecular Docking : Use AutoDock Vina to simulate interactions with kinase ATP-binding pockets. Prioritize derivatives with hydrogen bonds to hinge regions (e.g., Met119 in CDK4) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the amine to enhance bioavailability .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

Q. How can researchers conduct SAR studies using analogs with varying pyridine substituents?

Q. What methodologies enable bioconjugation of this compound for use as a fluorescent probe?

Methodological Answer:

- Amine-Active Probes : React the primary amine with NHS-esters (e.g., FITC, Cy5) in PBS (pH 8.5) at 4°C for 4 hours .

- Click Chemistry : Incorporate an alkyne handle via Sonogashira coupling, then conjugate azide-modified fluorophores using Cu(I) catalysis .

- Validation : Confirm conjugation via MALDI-TOF MS and fluorescence anisotropy binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.